molecular formula C9H7Cl2N3OS B1429507 5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine CAS No. 1269527-67-4

5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine

Cat. No.: B1429507
CAS No.: 1269527-67-4
M. Wt: 276.14 g/mol
InChI Key: SRBGQVCOPUJXRL-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine is a compound that belongs to the group of thiadiazoles. This compound has shown promising applications in various fields such as pharmacology, material science, and nanotechnology

Preparation Methods

The synthesis of 5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl alcohol with 1,3,4-thiadiazol-2-amine under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine has been used in various scientific research applications:

    Pharmacology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.

    Nanotechnology: It is employed in the fabrication of nanomaterials and nanocomposites for various applications, including sensors and electronic devices.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes by binding to active sites or altering protein structures. This leads to the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

    1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)oxy]-1H-Indole-2-Carboxylic Acid: This compound shares a similar dichlorobenzyl group but has different functional groups and applications.

    Indole Derivatives: These compounds, like indole-3-acetic acid, have diverse biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific chemical structure and the wide range of applications it offers in different scientific fields.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methoxy]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3OS/c10-6-2-1-5(7(11)3-6)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBGQVCOPUJXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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